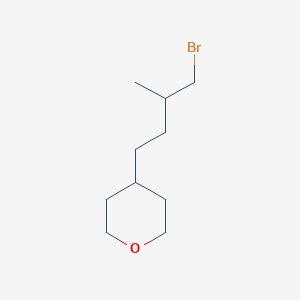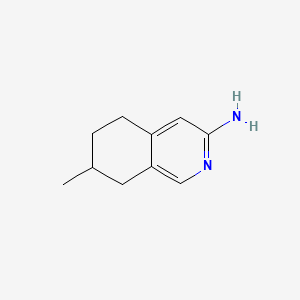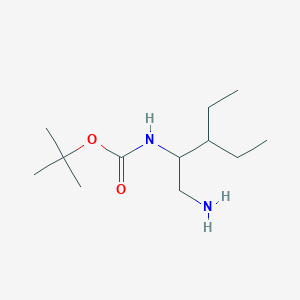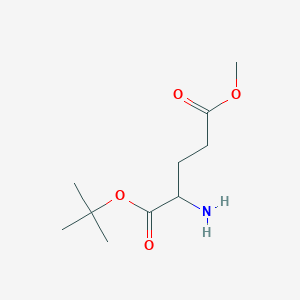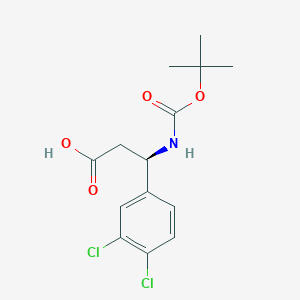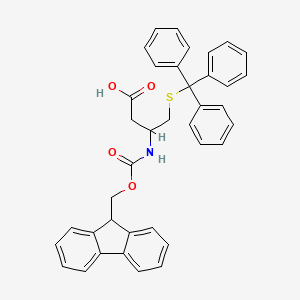
Fmoc-|A-HomoCys(Trt)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used base-labile protecting group in organic synthesis, particularly in the field of peptide synthesis. It is employed to protect the amine group of amino acids during the synthesis of peptides, allowing for selective deprotection under mild basic conditions without affecting other functional groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The Fmoc group can be introduced to an amine through several methods:
Reaction with Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl): This is a common method where the amine reacts with Fmoc-Cl in the presence of a base such as sodium bicarbonate.
Reaction with 9-Fluorenylmethylsuccinimidyl Carbonate (Fmoc-OSu): Fmoc-OSu can be synthesized by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide.
Reaction with 9-Fluorenylmethyloxycarbonyl Azide: This involves reacting Fmoc-Cl with sodium azide in sodium bicarbonate and aqueous dioxane.
Industrial Production Methods
Industrial production of Fmoc-protected compounds often involves solid-phase peptide synthesis (SPPS). The key steps include anchoring the first Fmoc-protected amino acid onto a linker-modified resin, followed by N-terminal peptide assembly through consecutive cycles of Fmoc deprotection and coupling of Nα-Fmoc-protected and acid-activated amino acids .
Análisis De Reacciones Químicas
Types of Reactions
The Fmoc group undergoes several types of reactions:
Deprotection: The Fmoc group is removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF).
Oxidation and Reduction: The Fmoc group is resistant to many oxidation and reduction conditions, making it stable during multistep synthesis.
Substitution: The Fmoc group can be substituted by nucleophiles, leading to the formation of dibenzofulvene (Dbf) as a byproduct.
Common Reagents and Conditions
Piperidine: Used for deprotection of the Fmoc group.
Sodium Bicarbonate:
N,N-Dimethylformamide (DMF): Common solvent for Fmoc reactions.
Major Products
Dibenzofulvene (Dbf): A byproduct formed during Fmoc deprotection.
Aplicaciones Científicas De Investigación
The Fmoc group has extensive applications in various fields:
Mecanismo De Acción
The Fmoc group protects the amine group of amino acids by forming a stable carbamate linkage. During deprotection, the Fmoc group is removed under basic conditions, typically using piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This selective deprotection allows for the stepwise assembly of peptides in SPPS .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyloxycarbonyl (Boc) Group: Another widely used protecting group in peptide synthesis, which is acid-labile.
Benzyloxycarbonyl (Cbz) Group: An older protecting group that requires hydrogenolysis for removal.
Uniqueness of Fmoc
The Fmoc group is unique due to its stability under acidic conditions and its easy removal under mild basic conditions. This makes it highly versatile and suitable for the synthesis of complex peptides, where other protecting groups might fail .
Propiedades
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-tritylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO4S/c40-36(41)24-30(39-37(42)43-25-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)26-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,30,35H,24-26H2,(H,39,42)(H,40,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMIEVGWSYSZOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
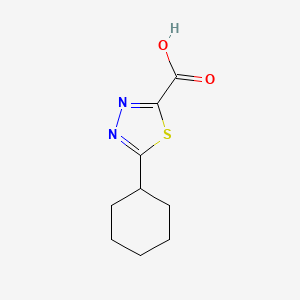

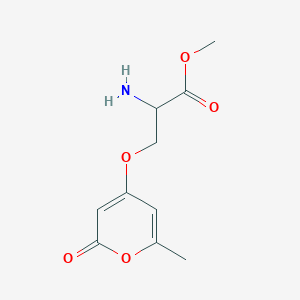
![bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-oxiran-2-ylmethyl]phosphonate](/img/structure/B13637122.png)


![(3R)-3-(2,5-dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13637145.png)
![[2-(Adamantan-1-yl)ethyl]hydrazine](/img/structure/B13637148.png)

